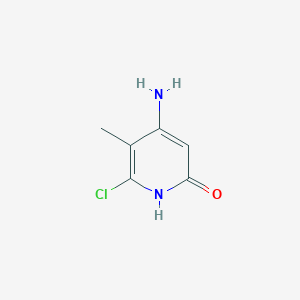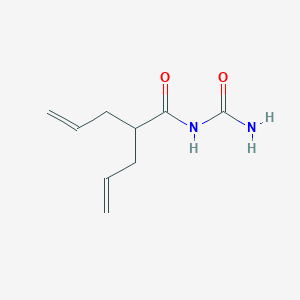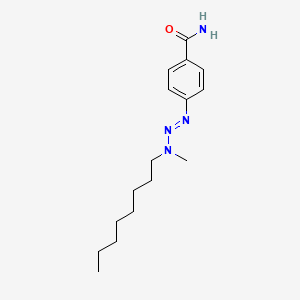
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- is an organic compound with the molecular formula C₁₆H₂₆N₄O and a molecular weight of 290.404 g/mol . This compound is characterized by the presence of a benzamide group attached to a triazenyl moiety, which includes a methyl and an octyl group. It is known for its applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- typically involves the reaction of N-methyl octylamine with p-aminobenzamide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: N-methyl octylamine and p-aminobenzamide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: The product undergoes rigorous purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazenyl group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- involves its interaction with molecular targets such as DNA and proteins. The triazenyl group can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 4-(3,3-dimethyl-1-triazenyl)-N-(1-methylethyl)-
- Benzamide, N-(1-methylethyl)-4-(3-methyl-1-triazenyl)-
- Benzoic acid, 2-(3-methyl-3-octyl-1-triazenyl)-
Uniqueness
Benzamide, 4-(3-methyl-3-octyl-1-triazenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and octyl groups on the triazenyl moiety enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
66521-49-1 |
|---|---|
Molekularformel |
C16H26N4O |
Molekulargewicht |
290.40 g/mol |
IUPAC-Name |
4-[[methyl(octyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C16H26N4O/c1-3-4-5-6-7-8-13-20(2)19-18-15-11-9-14(10-12-15)16(17)21/h9-12H,3-8,13H2,1-2H3,(H2,17,21) |
InChI-Schlüssel |
MTUACXRMFCGUJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



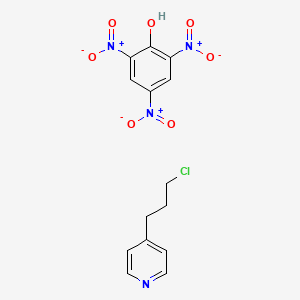


![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
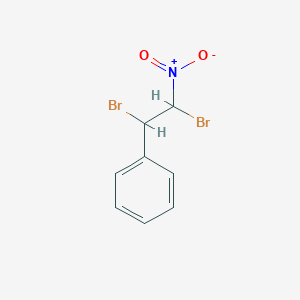

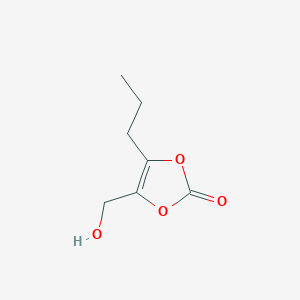
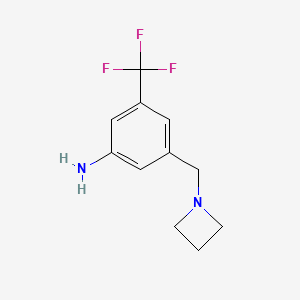

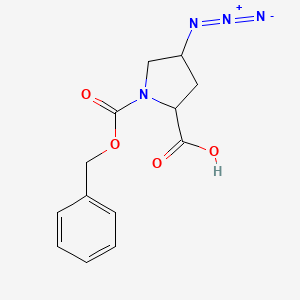
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
